[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
Description
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by two key structural motifs:
- A 3-bromophenyl carbamoyl group linked to a methyl ester.
- A 2-(4-ethoxyphenyl)acetate moiety.
Properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYBCDJJEXKYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 3-bromophenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, with solvents such as dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates and various functionalized derivatives.
Hydrolysis: Major products are 3-bromophenylcarbamic acid and 4-ethoxyphenylacetic acid.
Scientific Research Applications
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with target proteins, while the carbamoyl and ethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl 2-(3-Bromophenyl)acetate
Structural Features :
- Lacks the carbamoyl group.
- Ethyl ester instead of methyl ester.
- Direct 3-bromophenyl substitution.
Bioactivity :
Methyl 2-(2-Methylphenyl)acetate
Structural Features :
- Methyl ester with a 2-methylphenyl substituent.
- No bromine or carbamoyl groups.
Bioactivity :
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-Bromophenyl)acetate
Structural Features :
- Carbamoyl group with a 2-methoxyphenylmethyl substituent.
- 4-Bromophenyl acetate moiety.
Bioactivity :
- No direct EC50 data provided, but structural similarity to OR1A1 agonists suggests comparable activity .
- The methoxy group may enhance solubility but reduce hydrophobic binding compared to ethoxy substituents.
Key Difference: The 4-bromophenyl (vs. 3-bromophenyl) and methoxy (vs.
Mechanistic Insights from Docking Studies
- Ethyl 2-(3-bromophenyl)acetate binds to OR1A1 via hydrophobic interactions with residues like Leu110 and Val114, facilitated by the bromophenyl group .
- The carbamoyl group in the target compound likely introduces additional hydrogen bonds with polar residues (e.g., Ser105 or Tyr251), enhancing binding affinity compared to simple esters .
- The ethoxy group in the 4-position may improve membrane permeability over methoxy analogs due to increased lipophilicity.
Biological Activity
[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
The synthesis of this compound typically involves the reaction of 3-bromophenyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate. The reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the process. The compound can be produced industrially using continuous flow reactors for enhanced efficiency and safety .
The biological activity of this compound is primarily attributed to its structural components. The bromophenyl group can engage in halogen bonding with target proteins, while the carbamoyl and ethoxyphenyl groups are capable of forming hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate enzyme or receptor activity, leading to various biological effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .
Anticancer Activity
The compound has also been explored for its anticancer potential. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is necessary to elucidate the specific pathways involved.
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined for each derivative, showing promising results that warrant further exploration into structure-activity relationships .
Case Study 2: Cancer Cell Line Analysis
In vitro studies on breast cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound activates apoptotic pathways .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | |
| Antimicrobial | Inhibition of E. coli | |
| Anticancer | Induction of apoptosis | |
| Anticancer | Reduction in cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
